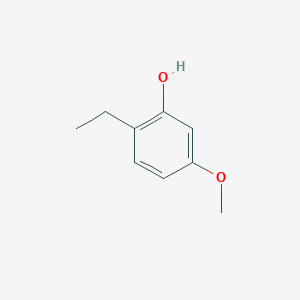

2-Ethyl-5-methoxyphenol

Descripción general

Descripción

2-Ethyl-5-methoxyphenol is a type of hydroxytoluene . It is a natural product found in Capsicum annuum, Coffea, and Coffea arabica .

Synthesis Analysis

The synthesis of compounds similar to 2-Ethyl-5-methoxyphenol, such as Guaiacol, involves methylation of o-catechol using potash and dimethyl sulfate . Guaiacol can also be synthesized by the dimethylation of catechol followed by selective mono-demethylation .

Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-methoxyphenol is C9H12O . The IUPAC name is 2-ethyl-5-methylphenol . The InChI is InChI=1S/C9H12O/c1-3-8-5-4-7 (2)6-9 (8)10/h4-6,10H,3H2,1-2H3 . The Canonical SMILES is CCC1=C (C=C (C=C1)C)O .

Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-5-methylphenol is 136.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 136.088815002 g/mol . The topological polar surface area is 20.2 Ų .

Aplicaciones Científicas De Investigación

Antioxidant Properties

2-Ethyl-5-methoxyphenol: has been identified as a compound with significant antioxidant properties. This characteristic is crucial in the pharmaceutical industry where it can be used to develop treatments that protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

UV Absorption

Due to its chemical structure, 2-Ethyl-5-methoxyphenol exhibits the ability to absorb ultraviolet (UV) light. This makes it a valuable ingredient in sunscreen formulations and other skincare products designed to protect the skin from harmful UV radiation .

Flame Retardancy

The compound’s thermal stability and flame resistance make it a potential additive in the production of flame-retardant materials. These materials are widely used in industries that require high safety standards, such as aerospace and automotive manufacturing .

Synthesis of Bioactive Natural Products

2-Ethyl-5-methoxyphenol: serves as a building block in the synthesis of bioactive natural products. These products have applications in drug discovery, particularly in the search for new medications with anti-tumor and anti-inflammatory effects .

Conducting Polymers

The phenol derivative is also used in the synthesis of conducting polymers. These polymers have a variety of applications, including in electronic devices, sensors, and as components in smart materials .

Improvement of Material Properties

In the plastics, adhesives, and coatings industries, 2-Ethyl-5-methoxyphenol is used to enhance the thermal stability and durability of materials. This leads to products with extended lifespans and improved performance under stress .

Direcciones Futuras

The future directions for 2-Ethyl-5-methoxyphenol could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant actions of related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Mecanismo De Acción

Target of Action

2-Ethyl-5-methoxyphenol, also known as 5-Methylguaiacol , is a derivative of Guaiacol . Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin . It is used medicinally as an expectorant, antiseptic, and local anesthetic . The primary target of Guaiacol is Serum albumin .

Mode of Action

Guaiacol, a similar compound, is thought to have disinfectant properties and is used as an expectorant . It has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

Methoxylated aromatic compounds (mac), which include 2-ethyl-5-methoxyphenol, are components of lignin, the second most abundant biopolymer on earth . They are widely distributed in various habitats and play a significant role in the global carbon cycle .

Result of Action

Guaiacol, a similar compound, is known to induce cell proliferation and scavenge reactive oxygen radicals . These actions could potentially influence various cellular processes and overall health.

Propiedades

IUPAC Name |

2-ethyl-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPURPVUTEGLILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501488 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19672-02-7 | |

| Record name | 2-Ethyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

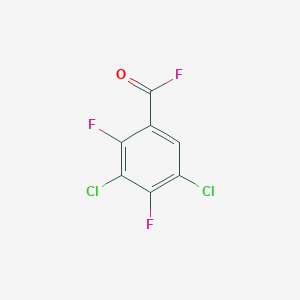

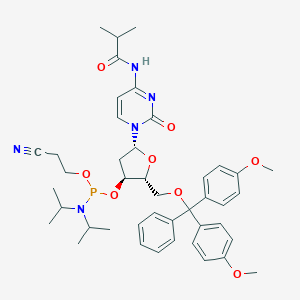

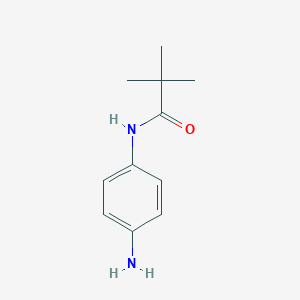

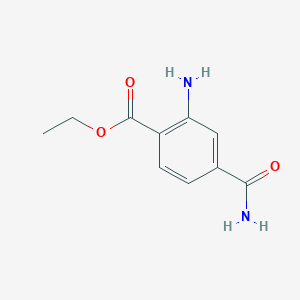

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)

![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)